Cas no 2639370-73-1 ((2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid)

(2R)-4-{(tert-Butoxy)carbonylamino}-2-methoxybutanoic acid is a chiral, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent at the α-position. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The methoxy modification influences steric and electronic properties, enabling tailored reactivity in stereoselective transformations. This compound is particularly useful in the synthesis of modified peptides, enzyme inhibitors, and other bioactive molecules requiring precise stereochemical control. Its high purity and well-defined stereochemistry ensure reproducibility in research and pharmaceutical development.
(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid structure
2639370-73-1 structure
商品名:(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid
CAS番号:2639370-73-1
MF:C10H19NO5
メガワット:233.261563539505
MDL:MFCD33549229
CID:5664638
PubChem ID:138683444

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
    • EN300-27708235
    • 2639370-73-1
    • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methoxy-, (2R)-
    • (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid
    • MDL: MFCD33549229
    • インチ: 1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
    • InChIKey: VJDDIZFIHZRFLU-SSDOTTSWSA-N
    • ほほえんだ: O(C(NCC[C@H](C(=O)O)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 233.12632271g/mol
  • どういたいしつりょう: 233.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.125±0.06 g/cm3(Predicted)
  • ふってん: 394.8±32.0 °C(Predicted)
  • 酸性度係数(pKa): 3.51±0.10(Predicted)

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27708235-5.0g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
2639370-73-1 95.0%
5.0g
$2692.0 2025-03-20
Enamine
EN300-27708235-0.05g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
2639370-73-1 95.0%
0.05g
$216.0 2025-03-20
Enamine
EN300-27708235-1g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
2639370-73-1 95%
1g
$928.0 2023-09-10
Aaron
AR028AFU-2.5g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
2639370-73-1 95%
2.5g
$2527.00 2025-02-15
Aaron
AR028AFU-10g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
2639370-73-1 95%
10g
$5514.00 2023-12-15
Aaron
AR028AFU-50mg
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
2639370-73-1 95%
50mg
$322.00 2025-02-15
1PlusChem
1P028A7I-100mg
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
2639370-73-1 95%
100mg
$460.00 2024-05-08
1PlusChem
1P028A7I-5g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
2639370-73-1 95%
5g
$3390.00 2024-05-08
Enamine
EN300-27708235-0.1g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
2639370-73-1 95.0%
0.1g
$322.0 2025-03-20
Enamine
EN300-27708235-10.0g
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
2639370-73-1 95.0%
10.0g
$3992.0 2025-03-20

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid 関連文献

(2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acidに関する追加情報

Recent Advances in the Application of (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid (CAS: 2639370-73-1) in Chemical Biology and Pharmaceutical Research

The compound (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid (CAS: 2639370-73-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral building block, characterized by its tert-butoxycarbonyl (Boc) protected amino group and methoxy-substituted carboxylic acid moiety, has demonstrated versatile applications in peptide synthesis, drug design, and targeted therapeutics. Recent studies have highlighted its role as a key intermediate in the development of novel protease inhibitors and receptor modulators, owing to its unique stereochemical properties and functional group compatibility.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid as a critical precursor for the synthesis of macrocyclic peptides targeting the SARS-CoV-2 main protease. The compound's methoxy group was found to enhance conformational rigidity, while the Boc-protected amine facilitated selective deprotection during solid-phase peptide synthesis. The resulting inhibitors exhibited sub-micromolar inhibitory activity, underscoring the compound's utility in antiviral drug discovery.

Further investigations into the pharmacokinetic properties of derivatives containing this scaffold have revealed improved metabolic stability compared to analogous compounds lacking the methoxy substitution. A 2024 Nature Communications paper reported that incorporation of (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid into small molecule kinase inhibitors led to a 3-fold increase in plasma half-life in murine models, attributed to reduced oxidative metabolism at the methoxy-bearing carbon center.

The synthetic accessibility of this compound has also been enhanced through recent methodological advances. A team at MIT developed a continuous-flow asymmetric hydrogenation protocol that achieves >99% enantiomeric excess for the production of (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid at kilogram scale, as detailed in their 2023 Organic Process Research & Development publication. This breakthrough addresses previous challenges in large-scale production of the enantiomerically pure material.

Emerging applications in targeted drug delivery systems have further expanded the utility of this compound. Researchers at the University of California have conjugated (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid to antibody-drug conjugates (ADCs) through its carboxylic acid functionality, creating pH-sensitive linkers that demonstrate enhanced tumor-specific payload release. Preliminary in vivo data show a 40% improvement in therapeutic index compared to conventional maleimide-based linkers.

As the field moves toward more sophisticated bioconjugation strategies and precision therapeutics, (2R)-4-{(tert-butoxy)carbonylamino}-2-methoxybutanoic acid (CAS: 2639370-73-1) continues to prove its value as a multifunctional building block. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, positioning this compound as a key player in next-generation pharmaceutical development.

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